A Comprehensive Technical Guide to the Structural Elucidation of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
A Comprehensive Technical Guide to the Structural Elucidation of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Foreword: The Thieno[2,3-d]pyrimidine Scaffold—A Cornerstone in Medicinal Chemistry
The thieno[2,3-d]pyrimidine heterocyclic system represents a privileged scaffold in modern drug discovery. As a bioisostere of purine, the fundamental building block of nucleic acids, this framework has been the foundation for compounds exhibiting a vast spectrum of biological activities.[1][2] Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The versatility of this core lies in its rigid, planar structure and the numerous sites available for chemical modification, allowing for the fine-tuning of pharmacological properties.
This guide focuses on a specific, highly functionalized derivative: 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine . The presence of two reactive chlorine atoms at the 2- and 4-positions of the pyrimidine ring makes it an exceptionally valuable intermediate for generating diverse chemical libraries via nucleophilic substitution reactions.[4] The 6-propyl substituent on the thiophene ring provides a lipophilic anchor, a feature often crucial for modulating target engagement and pharmacokinetic profiles.
Unambiguous structural confirmation is the bedrock upon which all subsequent research—be it medicinal chemistry optimization or biological screening—is built. This document provides a comprehensive, field-proven workflow for the complete structural elucidation of this target molecule, moving from its logical synthesis to a multi-technique spectroscopic analysis. The causality behind each experimental choice is explained, ensuring a self-validating and reproducible process for researchers in the field.
Part 1: Proposed Synthetic Pathway
While numerous strategies exist for synthesizing the thieno[2,3-d]pyrimidine core, a robust and common approach involves the initial construction of a substituted 2-aminothiophene, followed by pyrimidine ring annulation.[5] The following protocol outlines a logical and efficient hypothetical synthesis for obtaining the title compound, which is essential for understanding the expected structure.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate via Gewald Reaction
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentanal (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in 100 mL of ethanol.
-
Add triethylamine (1.5 eq.) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the 2-aminothiophene intermediate.
Step 2: Cyclization to 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
In a flame-dried 100 mL flask under a nitrogen atmosphere, dissolve the 2-aminothiophene intermediate (1.0 eq.) in 50 mL of anhydrous 1,4-dioxane.
-
Add urea (2.0 eq.) to the solution.
-
Heat the mixture to reflux (approx. 101°C) for 12-18 hours. A white precipitate should form as the reaction progresses.
-
Cool the reaction to ambient temperature. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Step 3: Chlorination to 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine
-
Carefully add the dried 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq.) to a flask containing phosphorus oxychloride (POCl₃) (10.0 eq.).
-
Add N,N-dimethylaniline (0.5 eq.) dropwise as a catalyst.
-
Heat the mixture to reflux (approx. 105°C) for 6 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature and slowly pour it over crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Part 2: The Analytical Workflow for Structure Elucidation
A multi-faceted analytical approach is non-negotiable for the definitive confirmation of a novel chemical entity. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system. The workflow below outlines the logical progression of experiments.
Caption: The logical workflow for synthesis and structural elucidation.
Part 3: In-Depth Spectroscopic & Spectrometric Analysis
This section details the expected outcomes from each analytical technique, providing the rationale for data interpretation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, critically, the elemental composition, particularly through isotopic patterns.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a 1 mg/mL solution of the purified compound in acetonitrile.
-
Infuse the sample into an Orbitrap or Q-TOF mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the full scan mass spectrum from m/z 100-500.
Expected Data & Interpretation: The molecular formula is C₉H₈Cl₂N₂S. The molecular weight is 246.00 g/mol . A key confirmatory feature will be the isotopic cluster for the molecular ion [M+H]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern is a trio of peaks at approximately m/z 247, 249, and 251.
| Ion | Calculated m/z | Expected Relative Abundance | Interpretation |
| [M+H]⁺ (²x³⁵Cl) | 247.0045 | 100% | Both chlorine atoms are the ³⁵Cl isotope. |
| [M+2+H]⁺ (¹x³⁵Cl, ¹x³⁷Cl) | 249.0016 | ~65% | One ³⁵Cl and one ³⁷Cl isotope are present. |
| [M+4+H]⁺ (²x³⁷Cl) | 251.0000 | ~10% | Both chlorine atoms are the ³⁷Cl isotope. |
This characteristic 100:65:10 intensity ratio is irrefutable evidence for the presence of two chlorine atoms in the molecule.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid purified compound directly on the ATR crystal.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H stretch (thiophene ring) |
| ~2960-2850 | Medium | Aliphatic C-H stretch (propyl group) |
| ~1600-1550 | Medium | C=N/C=C stretching (pyrimidine/thiophene rings) |
| ~1450 | Medium | CH₂ bending (propyl group) |
| ~850-750 | Strong | C-Cl stretching |
The presence of both aromatic and aliphatic C-H stretches, coupled with strong C-Cl absorption and characteristic ring vibrations, aligns perfectly with the proposed structure.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework.
Protocol: NMR Sample Preparation and Analysis
-
Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.
3.3.1 ¹H NMR Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | Singlet (s) | 1H | H-5 | Aromatic proton on the electron-rich thiophene ring. |
| ~2.90 | Triplet (t) | 2H | H-1' | Methylene group adjacent to the thiophene ring, split by the H-2' protons. |
| ~1.80 | Sextet | 2H | H-2' | Methylene group split by both H-1' (2 protons) and H-3' (3 protons) protons. |
| ~1.05 | Triplet (t) | 3H | H-3' | Terminal methyl group split by the adjacent H-2' methylene protons. |
3.3.2 ¹³C NMR Analysis (101 MHz, CDCl₃)
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-175 | C-7a | Quaternary carbon at the thiophene/pyrimidine ring junction. |
| ~155-160 | C-2, C-4 | Carbons in the pyrimidine ring directly bonded to electronegative Cl and N. |
| ~150-155 | C-6 | Thiophene carbon bearing the propyl group. |
| ~120-125 | C-5 | Protonated carbon in the thiophene ring. |
| ~115-120 | C-4a | Quaternary carbon at the thiophene/pyrimidine ring junction. |
| ~32 | C-1' | Propyl methylene carbon attached to the ring. |
| ~24 | C-2' | Central propyl methylene carbon. |
| ~14 | C-3' | Terminal propyl methyl carbon. |
3.3.3 2D NMR for Unambiguous Assignment
2D NMR experiments are essential to connect the puzzle pieces from 1D spectra into a coherent structure.[10]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A clear correlation trail will be observed from H-1' ↔ H-2' ↔ H-3' , confirming the integrity of the n-propyl chain. The H-5 proton will show no COSY correlations, confirming it is an isolated spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.
-
δH 7.25 ↔ δC 120-125 (C-5)
-
δH 2.90 ↔ δC 32 (C-1')
-
δH 1.80 ↔ δC 24 (C-2')
-
δH 1.05 ↔ δC 14 (C-3')
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assembling the molecular scaffold by showing 2- and 3-bond correlations between protons and carbons.
Caption: Key HMBC correlations confirming the scaffold connectivity.
Key Expected HMBC Correlations:
-
H-5 (δ ~7.25) → C-7a, C-4a, C-6 : This is the most critical set of correlations. The proton on the thiophene ring will show a connection to both carbons at the ring junction (C-7a, C-4a) and the carbon bearing the propyl group (C-6), unequivocally locking the thiophene ring to the pyrimidine core.
-
H-1' (δ ~2.90) → C-5, C-6, C-7a, C-2' : Protons of the methylene group attached to the ring will correlate to their own carbon's neighbors, confirming the attachment point at C-6.
Part 4: Conclusion—A Self-Validating Structural Proof
The structural elucidation of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine is achieved through a systematic and synergistic application of modern analytical techniques.
-
HRMS establishes the correct molecular formula and confirms the presence of two chlorine atoms through its unique isotopic signature.
-
IR Spectroscopy verifies the presence of the expected functional groups and bond types.
-
1D NMR (¹H and ¹³C) provides a complete census of the hydrogen and carbon atoms and their immediate electronic environments.
-
2D NMR (COSY, HSQC, and HMBC) acts as the final arbiter, assembling the individual atoms into the correct constitutional isomer by mapping the precise connectivity of the entire C-H framework.
The convergence of data from these independent yet complementary analyses provides an unassailable, self-validating proof of structure. This confirmed molecule can now serve as a reliable starting point for the development of novel therapeutics, leveraging the rich chemical potential of the thieno[2,3-d]pyrimidine scaffold.
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